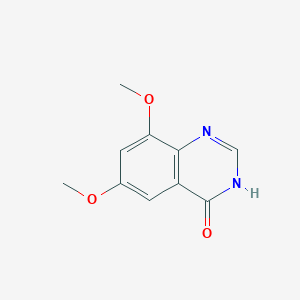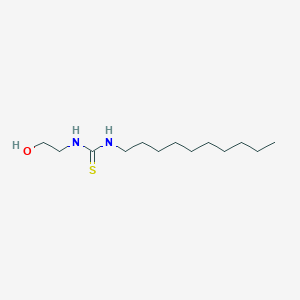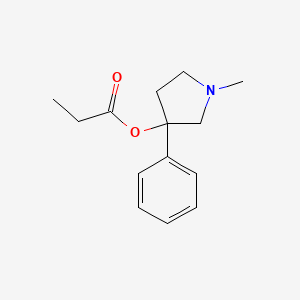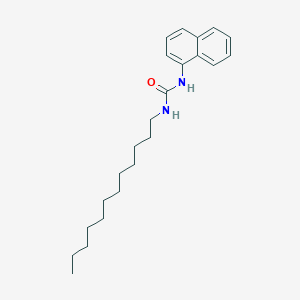![molecular formula C11H11N3O2S B12000785 2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B12000785.png)
2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one is a chemical compound with the molecular formula C11H11N3O2S It is a member of the thiazolidinone family, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 5-methyl-2-thioxo-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of various bacterial and fungal strains and has demonstrated cytotoxic activity against certain cancer cell lines.
Material Science: Due to
特性
分子式 |
C11H11N3O2S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
(2E)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(16)13-11(17-7)14-12-6-8-4-2-3-5-9(8)15/h2-7,15H,1H3,(H,13,14,16)/b12-6+ |
InChIキー |
ZOZGHZDWFKIFMA-WUXMJOGZSA-N |
異性体SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=CC=C2O)/S1 |
正規SMILES |
CC1C(=O)NC(=NN=CC2=CC=CC=C2O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)


![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)





![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)

